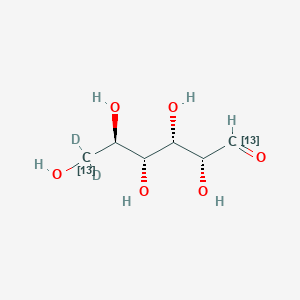
D-Glucose-13C2,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose-13C2,d2, also known as Glucose-13C2,d2 or D- (+)-Glucose-13C2,d2, is a labeled form of D-Glucose where two carbon atoms are replaced with the carbon-13 isotope and two hydrogen atoms are replaced with deuterium. This compound is a monosaccharide and an important carbohydrate in biology. It serves as a carbohydrate sweetener and is a critical component of general metabolism, acting as a key signal molecule related to cellular metabolic states and stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-13C2,d2 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the glucose molecule. This is typically achieved through chemical synthesis methods that introduce these isotopes at specific positions in the glucose molecule. The reaction conditions often involve the use of labeled precursors and specific catalysts to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound is carried out using advanced chemical synthesis techniques. These methods involve the use of labeled starting materials and controlled reaction conditions to achieve high yields and purity of the labeled glucose. The production process is designed to ensure the consistent incorporation of the isotopes and to minimize any potential impurities .
Chemical Reactions Analysis
Types of Reactions
D-Glucose-13C2,d2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are similar to those of regular D-Glucose but are monitored using techniques that can detect the labeled isotopes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions are typically mild to preserve the integrity of the labeled isotopes .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce labeled gluconic acid, while reduction reactions may yield labeled sorbitol .
Scientific Research Applications
D-Glucose-13C2,d2 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the pathways of glucose metabolism.
Biology: Employed in studies of cellular metabolism and signaling pathways.
Medicine: Utilized in research on glucose utilization and metabolic disorders.
Industry: Applied in the development of new pharmaceuticals and in the study of drug metabolism
Mechanism of Action
The mechanism of action of D-Glucose-13C2,d2 involves its role as a glucose analog. It is taken up by cells through glucose transporters and participates in metabolic pathways similar to regular glucose. The labeled isotopes allow researchers to track its movement and transformation within the cell, providing insights into glucose metabolism and its regulation .
Comparison with Similar Compounds
Similar Compounds
- D-Glucose-13C6
- D-Glucose-1,2-13C2
- D-Glucose-1-13C
- D-Glucose-2-13C
Uniqueness
D-Glucose-13C2,d2 is unique due to the specific positions of the carbon-13 and deuterium labels. This specific labeling allows for detailed studies of glucose metabolism and provides unique insights that other labeled glucose compounds may not offer .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxy(1,6-13C2)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1D2 |
InChI Key |
GZCGUPFRVQAUEE-XNSWDWNISA-N |
Isomeric SMILES |
[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















